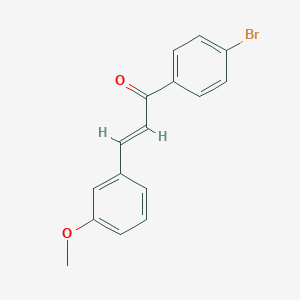

4-Bromophenyl 3-methoxystyryl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromophenyl 3-methoxystyryl ketone is a compound with the molecular formula C16H13BrO2 . It has an average mass of 317.177 Da and a monoisotopic mass of 316.009888 Da . This compound has gained increasing attention in recent years due to its unique chemical and physical properties.

Molecular Structure Analysis

The molecular structure of 4-Bromophenyl 3-methoxystyryl ketone consists of a bromophenyl group, a methoxystyryl group, and a ketone functional group . The exact spatial arrangement of these groups would require more specific data such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Characterization

The compound 4-Bromophenyl 3-methoxystyryl ketone, though not directly mentioned, is closely related to the chemicals studied for the synthesis and characterization of polymers. For example, homopolymer and copolymers of 4‐methacrylamidophenyl‐4‐methoxystyryl ketone with methyl methacrylate have been synthesized and analyzed for their reactivity ratios, photocrosslinkable properties, and thermal stability (Nanjundan, Jayakumar, & Selvamalar, 2006). This research could provide insights into applications of similar compounds in the field of materials science.

Crystallographic Studies

Crystallographic studies have revealed detailed structural information about related compounds, such as (2E)‐3‐(2‐Bromo‐5‐methoxyphenyl)‐1‐(2,4‐dichlorophenyl)prop‐2‐en‐1‐one, which helps in understanding the molecular geometry and interactions within similar chemical structures (Butcher, Jasinski, Yathirajan, Narayana, & Mayekar, 2007).

Synthetic Applications

The synthetic utility of compounds related to 4-Bromophenyl 3-methoxystyryl ketone has been explored in various chemical reactions. For instance, enantioselective synthesis of α-bromo acid derivatives and bromohydrins from tartrate derived bromoacetals demonstrates the potential of using similar compounds in complex synthetic routes, highlighting their importance in organic synthesis (Boyes & Hewson, 2000).

Catalysis Research

Research into novel polystyrene-supported TBD catalysts for Michael additions underscores the application of related ketones in developing new catalysts for synthetic applications. This includes the synthesis of warfarin analogues, showcasing the broader utility of similar compounds in catalysis and organic synthesis (Alonzi et al., 2014).

Photophysical Studies

Studies on the generation and absolute reactivity of an aryl enol radical cation in solution, using compounds akin to 4-Bromophenyl 3-methoxystyryl ketone, provide valuable data on the photophysical properties and reactivity of these compounds under various conditions (Schepp, 2004).

Eigenschaften

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-11H,1H3/b10-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFECHTODZQBLOA-BJMVGYQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromophenyl 3-methoxystyryl ketone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide](/img/structure/B386213.png)

![(2E,6Z)-2,6-bis[(2,4-dichlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B386216.png)

![N-[1-(diphenylphosphoryl)-2-(1-piperidinyl)vinyl]benzamide](/img/structure/B386218.png)

![N-(4-methoxybenzylidene)-N-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}amine](/img/structure/B386224.png)

![2-(diphenylphosphoryl)-N'-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B386225.png)

![N,N-bis(2-hydroxyethyl)-N'-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}imidoformamide](/img/structure/B386228.png)

![N-[3-Allyl-4-(4-bromophenyl)thiazole-2(3H)-ylidene]-4-methylaniline](/img/structure/B386229.png)

![Diethyl 2,2,2-trichloro-1-[(2,4-dichlorobenzoyl)amino]ethylphosphonate](/img/structure/B386231.png)